3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
The compound is a boronic ester, which are commonly used in organic synthesis due to their stability and versatility . They are often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through reactions of boronic acids with alcohols . In some cases, they can also be synthesized through borylation of alkyl or aryl alkynes and alkenes .Chemical Reactions Analysis
Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions, which involve the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Scientific Research Applications
- Borylation at Benzylic C-H Bonds : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used as a reagent in palladium-catalyzed borylation reactions. Specifically, it can borylate benzylic C-H bonds in alkylbenzenes, leading to the formation of pinacol benzyl boronate .
- Hydroboration of Alkynes and Alkenes : This compound participates in hydroboration reactions with alkyl or aryl alkynes and alkenes, often in the presence of transition metal catalysts .
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key intermediate for preparing fluorenylborolane. Fluorenylborolane derivatives find applications in materials science and organic electronics .
- The compound is utilized in the synthesis of intermediates for generating conjugated copolymers. For instance, it serves as a building block for 9,9-dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole, which has potential applications in organic electronics and optoelectronic devices .
- Researchers explore the use of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a ligand in coordination chemistry. Its boron center can coordinate with transition metals, enabling the design of novel catalysts or metal complexes .
Borylation Reactions
Fluorenylborolane Synthesis
Conjugated Copolymer Intermediates
Boron-Containing Ligands
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions .
Mode of Action
Similar compounds are known to participate in borylation reactions, where they interact with their targets by donating a boron atom .
Biochemical Pathways
It can be inferred from similar compounds that they might be involved in the formation of boronic esters and acids, which are crucial in various organic synthesis reactions .
Pharmacokinetics
Similar compounds are known to have good solubility in organic solvents .
Result of Action
It can be inferred from similar compounds that they might contribute to the formation of new carbon-boron bonds .
Action Environment
Similar compounds are known to be stable under normal storage conditions .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine involves the coupling of a pyrrolo[3,2-b]pyridine derivative with a tetramethyl-1,3,2-dioxaborolane reagent.", "Starting Materials": [ "4-bromo-1H-pyrrolo[3,2-b]pyridine", "Tetramethyl-1,3,2-dioxaborolane", "Potassium carbonate", "Copper(I) iodide", "N,N-Dimethylformamide (DMF)", "Toluene" ], "Reaction": [ "The reaction begins with the preparation of a Grignard reagent by reacting 4-bromo-1H-pyrrolo[3,2-b]pyridine with magnesium in dry ether.", "The resulting Grignard reagent is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of copper(I) iodide and potassium carbonate in DMF at 80°C for 24 hours to form the desired boronate ester.", "The boronate ester is then coupled with the pyrrolo[3,2-b]pyridine derivative in the presence of palladium catalyst and base in toluene at 100°C for 24 hours to form the final product, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine." ] } | |
CAS RN |
1558927-10-8 |
Product Name |
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine |
Molecular Formula |
C13H17BN2O2 |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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